molecular formula C12H15BrClNO B2989426 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine CAS No. 1343159-83-0

4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine

Cat. No.: B2989426
CAS No.: 1343159-83-0
M. Wt: 304.61
InChI Key: BJLILVAILUADPE-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at the 1-position and a 2-bromo-4-chlorophenoxy substituent at the 4-position. This compound is classified as a halogenated aryloxycyclohexylamine, characterized by its bromine and chlorine atoms on the aromatic ring. The steric and electronic effects of these halogens influence its physicochemical properties, such as lipophilicity and molecular recognition in biological systems.

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-11-7-8(14)1-6-12(11)16-10-4-2-9(15)3-5-10/h1,6-7,9-10H,2-5,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLILVAILUADPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343159-83-0
Record name 4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine typically involves the reaction of 2-bromo-4-chlorophenol with cyclohexanone in the presence of a base to form the intermediate 4-(2-Bromo-4-chlorophenoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Ketones, acids, or aldehydes.

    Reduction: Alcohols or secondary amines.

Scientific Research Applications

4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine with structurally related cyclohexan-1-amine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound C₁₂H₁₄BrClNO 335.61 2-Br, 4-Cl on phenoxy Research chemical (discontinued)
4-(4-Trifluoromethylphenoxy)cyclohexan-1-amine C₁₃H₁₅F₃NO 274.26 4-CF₃ on phenoxy Heme-regulated inhibitor activator
1-(4-Bromophenyl)cyclohexan-1-amine C₁₂H₁₅BrN 254.17 4-Br on phenyl (direct attachment) Intermediate in pharmaceutical synthesis
2-(4-Methylphenoxy)cyclohexan-1-amine C₁₃H₁₉NO 205.30 4-CH₃ on phenoxy Not reported (structural analog)
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine C₈H₁₄F₃NO 207.20 2,2,2-trifluoroethoxy No explicit activity data

Physicochemical Properties

  • Lipophilicity (LogP): The bromine and chlorine atoms increase LogP (predicted ~3.5 for the target compound) compared to non-halogenated analogs (e.g., LogP ~2.1 for 2-(4-methylphenoxy)cyclohexan-1-amine) .
  • Solubility :
    • Halogenation reduces aqueous solubility, necessitating formulation strategies for in vivo studies.

Key Research Findings and Gaps

  • Research Gaps: Limited data exist on the target compound’s pharmacokinetics and toxicity. Most analogs lack comprehensive in vivo efficacy studies, relying on in vitro assays (e.g., electrophysiology for KCa2 modulation) .
  • Future Directions :

    • Explore the target compound’s activity in KCa2 channel assays or as a kinase inhibitor scaffold.
    • Optimize halogen positioning (e.g., 3-Br vs. 2-Br) to balance lipophilicity and toxicity .

Biological Activity

4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrClNC_{12}H_{14}BrClN. The compound features a cyclohexane ring substituted with a brominated and chlorinated phenoxy group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular processes, disrupting metabolic pathways.
  • Interaction with Receptors : It may bind to neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death and inhibiting tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for various pathogens, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating moderate anticancer activity.

Neuroprotective Effects

Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound reduced cell death by approximately 40%, suggesting potential neuroprotective effects.

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus64 µg/mL
AntimicrobialEscherichia coli128 µg/mL
AnticancerMCF-725 µM
AnticancerHeLa30 µM
NeuroprotectionNeuronal Cell CulturesReduction of 40% cell death

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